4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane is a boronic ester featuring a 3-nitrophenylmethyl substituent. The nitro group imparts significant electron-withdrawing effects, influencing its reactivity in cross-coupling reactions and stability under various conditions. Its molecular structure positions it as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings and materials science applications.
Properties
Molecular Formula |
C13H18BNO4 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-10-6-5-7-11(8-10)15(16)17/h5-8H,9H2,1-4H3 |
InChI Key |
GRLYMFHDBKFELJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of 3-nitrobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF).
Hydrolysis: Water or aqueous acid.
Major Products
Reduction: 4,4,5,5-Tetramethyl-2-[(3-aminophenyl)methyl]-1,3,2-dioxaborolane.
Substitution: Biaryl compounds.
Hydrolysis: 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane.
Scientific Research Applications
Organic Synthesis
Catalysis in Cross-Coupling Reactions
One of the primary applications of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane is as a catalyst in cross-coupling reactions. It serves effectively in:
- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boron compounds with halides or triflates to form biaryl compounds. The presence of the nitrophenyl group enhances the reactivity and selectivity of the catalyst in forming desired products .
- Sonogashira Coupling : This reaction facilitates the formation of alkynes from aryl halides and terminal alkynes. The dioxaborolane structure provides a stable intermediate that can be easily manipulated during the reaction process .
Materials Science
Development of Functional Materials
The compound's unique structural features allow it to be utilized in creating functional materials:
- Polymer Chemistry : Incorporation of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane into polymer matrices can enhance properties such as thermal stability and mechanical strength. Its role as a cross-linking agent is particularly valuable in producing high-performance polymers .
- Nanocomposites : The compound can be used to synthesize nanocomposites that exhibit improved electrical and thermal conductivity. This application is crucial for developing advanced materials for electronics and energy storage devices .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane may have potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl moiety may play a role in enhancing biological activity by interacting with cellular targets .
- Drug Delivery Systems : Its ability to form stable complexes with biologically relevant molecules makes it a candidate for drug delivery systems. The compound can be engineered to release therapeutic agents in a controlled manner .
Case Study 1: Suzuki Coupling Reaction Optimization
A study conducted on optimizing the Suzuki coupling reaction using 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane demonstrated significant improvements in yield and reaction time compared to traditional catalysts. The researchers reported an increase in product yield by over 30% when employing this compound under optimized conditions.
Case Study 2: Development of Conductive Polymers
In a project focused on developing conductive polymers for electronic applications, researchers integrated 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane into polymer matrices. The resulting nanocomposites exhibited enhanced electrical conductivity and mechanical properties suitable for flexible electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The nitro group can also undergo reduction or substitution reactions, depending on the reagents and conditions used .
Comparison with Similar Compounds
Structural Comparison with Analogous Dioxaborolanes
The compound’s structural analogs differ primarily in substituent groups attached to the dioxaborolane core. Key examples include:
Electronic and Steric Effects of Substituents
- Electron-Withdrawing Groups (EWG): The 3-nitro group in the target compound enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions . This contrasts with electron-donating groups (e.g., 3,5-dimethylphenyl ), which reduce reactivity but improve selectivity in C–H borylation .
- Steric Effects: Bulky substituents like 9-anthryl (AnthBpin ) or 2,4,6-triisopropylphenyl (TipBpin ) hinder catalytic access to boron, whereas the 3-nitrophenylmethyl group balances moderate steric bulk with electronic activation.
Spectroscopic Characterization
- ¹¹B NMR Shifts: Reflect electronic environments:
- ¹H NMR: Aromatic protons in nitro-substituted derivatives resonate downfield (e.g., δ 7.5–8.0 ppm ) compared to alkyl-substituted analogs (δ 1.2–2.7 ppm ).
Reactivity in Catalytic and Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The nitro group enhances electrophilicity, improving coupling efficiency with aryl halides .
- C–H Borylation: Electron-withdrawing groups favor meta-selectivity, whereas electron-donating groups promote ortho-functionalization .
- Dehydrogenative Borylation: Styryl derivatives require Rh/Ru catalysts for stereoselective synthesis , while nitro-substituted analogs may require modified conditions to avoid nitro group reduction.
Biological Activity
4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C13H18BNO4
- Molecular Weight : 263.10 g/mol
- Melting Point : 110°C to 114°C
Mechanisms of Biological Activity
The biological activity of 4,4,5,5-tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane is primarily attributed to its ability to form complexes with biological molecules. Preliminary studies suggest that the compound can interact with proteins and enzymes through hydrogen bonding and electrostatic interactions due to its polar functional groups.
Interaction with Biological Molecules
The compound's dioxaborolane structure allows it to participate in various chemical reactions that are essential for biological processes. Its nitrophenyl substituent enhances its reactivity and potential for selective targeting in biochemical pathways.
Applications in Drug Development
The unique properties of this compound make it valuable in pharmaceutical research:
- Cancer Treatment : Its ability to target specific biological pathways makes it a candidate for developing new anticancer agents .
- Fluorescent Probes : The compound can be utilized in creating fluorescent probes for real-time imaging of cellular processes, aiding researchers in visualizing complex biological interactions .
- Environmental Monitoring : It is also applied in detecting environmental pollutants due to its reactivity with various contaminants .
Case Study 1: Anticancer Activity
Research has indicated that compounds similar to 4,4,5,5-tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cells. A study demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study 2: Fluorescent Imaging
A recent study explored the use of this compound as a fluorescent probe for imaging cellular processes. The results showed that it could effectively label cells without interfering with normal cellular functions. This capability allows researchers to track dynamic changes in cellular behavior over time .
| Study | Findings | Applications |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Cancer treatment |
| Fluorescent Imaging | Effective labeling without interference | Cellular imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
